n-Octadecylformamide
Overview
Description
n-Octadecylformamide: is an organic compound with the molecular formula C19H39NO . It is a formamide derivative where the formamide group is attached to an octadecyl chain. This compound is known for its long hydrophobic tail, which makes it useful in various applications, particularly in surface chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: n-Octadecylformamide can be synthesized through the reaction of octadecylamine with formic acid or formic acid derivatives. One common method involves the reaction of octadecylamine with formic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or p-toluenesulfonyl chloride (TsCl). The reaction typically proceeds under mild heating conditions to facilitate the formation of the formamide bond .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of dehydrating agent and reaction conditions is crucial to ensure efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: n-Octadecylformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to primary amines or other reduced forms.
Substitution: The formamide group can participate in substitution reactions, where the hydrogen atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Octadecanoic acid (stearic acid) and other oxidized derivatives.
Reduction: Octadecylamine and other reduced forms.
Substitution: Various substituted formamides depending on the reagents used.
Scientific Research Applications
n-Octadecylformamide has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in the synthesis of nanoparticles and other materials.
Biology: Employed in the study of lipid membranes and as a model compound for understanding biological interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of coatings, lubricants, and other industrial products where surface activity is required
Mechanism of Action
The mechanism of action of n-Octadecylformamide is largely dependent on its amphiphilic structure. The long hydrophobic tail interacts with hydrophobic surfaces or molecules, while the formamide group can form hydrogen bonds with hydrophilic entities. This dual interaction capability makes it effective in stabilizing emulsions, forming micelles, and interacting with biological membranes. The molecular targets and pathways involved include lipid bilayers, protein-lipid interactions, and surface adsorption phenomena .
Comparison with Similar Compounds
n-Octadecylamine: Similar in structure but lacks the formamide group, making it less versatile in hydrogen bonding interactions.
Stearamide: Contains an amide group instead of a formamide group, leading to different chemical reactivity and applications.
n-Octadecanol: An alcohol derivative with a similar hydrophobic tail but different functional group, affecting its solubility and reactivity.
Uniqueness: n-Octadecylformamide is unique due to its combination of a long hydrophobic chain and a formamide group. This structure allows it to participate in a wide range of chemical reactions and applications, particularly where both hydrophobic interactions and hydrogen bonding are important .
Properties
IUPAC Name |
N-octadecylformamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21/h19H,2-18H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBFCFNJBMLUHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10298996 | |
Record name | n-octadecylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10298996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32585-06-1 | |
Record name | NSC127419 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127419 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-octadecylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10298996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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